C.I. Pigment Orange 34

Description

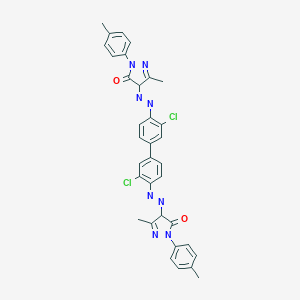

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-chloro-4-[3-chloro-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Cl2N8O2/c1-19-5-11-25(12-6-19)43-33(45)31(21(3)41-43)39-37-29-15-9-23(17-27(29)35)24-10-16-30(28(36)18-24)38-40-32-22(4)42-44(34(32)46)26-13-7-20(2)8-14-26/h5-18,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBAAMBCJDNDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Cl2N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864640 | |

| Record name | C.I. Pigment Orange 34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid | |

| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15793-73-4 | |

| Record name | Pigment Orange 34 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irgalite orange F2G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Orange 34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Pigment Orange 34

Abstract

C.I. Pigment Orange 34 (CAS No. 15793-73-4), a prominent member of the diarylide azo pigment class, is a widely utilized colorant in printing inks, plastics, and coatings.[1][2] Its vibrant reddish-orange hue, coupled with good chemical resistance, has cemented its place in industrial applications.[1][3] This guide provides a comprehensive technical overview of the methodologies and analytical logic employed in the definitive elucidation of its chemical structure. We will deconstruct the analytical workflow, from initial elemental analysis to advanced spectroscopic techniques, explaining not just the 'what' but the 'why' of each experimental choice. This document is intended for researchers, analytical chemists, and formulation scientists who require a deep, mechanistic understanding of this commercially significant pigment.

Foundational Identification and Synthesis Pathway

Before delving into complex spectroscopic analysis, the foundational identity of the pigment must be established. This compound is a disazo pyrazolone compound, a fact critical to forming an initial hypothesis about its structure.[4][5]

Table 1: Core Identification Parameters for this compound

| Parameter | Value | Source |

| C.I. Generic Name | Pigment Orange 34 | [2] |

| C.I. Number | 21115 | [2] |

| CAS Number | 15793-73-4 | [2][6] |

| Chemical Class | Diarylide (Disazo Pyrazolone) | [4][7] |

| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [6][8] |

| Molecular Weight | ~651.54 g/mol | [6][8] |

| Common Names | Diarylide Orange, Benzidine Orange | [1][5] |

| IUPAC Name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one] | [8][9] |

A crucial step in structure elucidation is understanding the synthesis pathway, as it reveals the building blocks of the final molecule. Pigment Orange 34 is synthesized via a classical azo coupling reaction.[10] The process involves:

-

Diazotization: The primary aromatic diamine, 3,3'-dichlorobenzidine, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a stable bis-diazonium salt (a tetra-azonium salt).

-

Azo Coupling: This reactive intermediate is then coupled with two equivalents of a coupling component, in this case, 3-methyl-1-(p-tolyl)-5-pyrazolone.[10]

This synthetic route strongly implies a symmetrical molecule built around a central 3,3'-dichlorobiphenyl core, linked via two azo groups to two identical pyrazolone-tolyl moieties.

Caption: Synthesis workflow for this compound.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single technique can unambiguously determine a complex organic structure. A synergistic application of multiple spectroscopic methods is required, with each providing a unique piece of the structural puzzle. The insolubility of pigments in common NMR solvents presents a challenge, but a combination of solid-state and solution-state techniques, where possible, provides a complete picture.[11]

Caption: Core analytical techniques for pigment structure elucidation.

Deconstructing the Evidence: A Step-by-Step Elucidation

Mass Spectrometry (MS): Confirming the Mass and Core Fragments

Expertise & Causality: The first goal is to confirm the molecular weight predicted by the hypothesized structure (C₃₄H₂₈Cl₂N₈O₂, MW = 651.54). High-resolution mass spectrometry (HRMS) is the tool of choice for its ability to provide a highly accurate mass, confirming the elemental composition. Techniques like Laser Desorption Ionization (LDI-MS) are well-suited for analyzing pigments with low volatility and solubility.

Expected Data & Interpretation:

-

Molecular Ion Peak ([M]⁺): A strong signal cluster would be expected around m/z 651. The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) would provide definitive evidence for their presence.

-

Key Fragmentation: Diarylide pigments are known to fragment in predictable ways. The most significant fragmentation pathway is often the cleavage of the azo bonds or the central biphenyl bond. A prominent daughter ion at [M]⁺/2 would be a strong indicator of the molecule's symmetrical nature. Cleavage of amide bonds is also a common fragmentation pattern observed in diarylide pigments.

Table 2: Representative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C₃₄H₂₈³⁵Cl₂N₈O₂) | Expected Observation | Structural Inference |

| [M+H]⁺ | 652.1899 | Cluster centered at ~652.19 | Confirms Molecular Formula |

| [M]⁺ | 651.1821 | Cluster centered at ~651.18 | Confirms Molecular Weight |

| Fragment 1 | ~325 | Symmetric cleavage fragment | Evidence of symmetrical structure |

| Fragment 2 | Varies | Cleavage at amide/azo links | Confirms building blocks |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR is a rapid and non-destructive technique perfect for identifying the fundamental building blocks of the molecule—its functional groups. By identifying characteristic vibrations, we can confirm the presence of carbonyls, N-H bonds (from the tautomeric form), aromatic rings, and the crucial azo linkage.

Expected Data & Interpretation:

-

~3200-3400 cm⁻¹: A broad peak in this region would suggest the presence of N-H stretching. Azo pigments, especially those with adjacent carbonyl groups like pyrazolones, exist in a tautomeric equilibrium between the azo (-N=N-) and the more stable hydrazo (-C=N-NH-) form. This peak is evidence of the hydrazo tautomer.

-

~1660-1680 cm⁻¹: A strong absorption here is characteristic of the C=O (amide/ketone) stretching from the pyrazolone ring.

-

~1590-1610 cm⁻¹ & ~1450-1550 cm⁻¹: Multiple sharp peaks in these regions correspond to C=C stretching within the aromatic rings (biphenyl and tolyl groups).

-

~1400-1450 cm⁻¹: The N=N stretching of the azo group typically appears in this region.[12] However, it can sometimes be weak or overlapped by other aromatic signals. Its definitive assignment is often aided by Raman spectroscopy.

-

~1000-1100 cm⁻¹: Vibrations associated with C-Cl bonds on the aromatic ring would be expected here.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Expertise & Causality: While challenging due to poor solubility, NMR is the most powerful tool for mapping the precise connectivity of atoms. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR provides a map of the carbon skeleton. For pigments, high-temperature deuterated solvents (like DMSO-d₆) or solid-state NMR may be required.

Expected ¹H NMR Data & Interpretation (in DMSO-d₆):

-

~10.0-14.0 ppm: A downfield signal, often broad, is highly characteristic of the N-H proton of the hydrazo tautomer.[13] Its chemical shift is a key piece of evidence for this structural form.

-

~7.0-8.0 ppm: A complex series of multiplets in this region would correspond to the protons on the three distinct aromatic systems: the 3,3'-dichlorobiphenyl rings and the two p-tolyl rings. Integration of these signals should correspond to the correct proton count for each ring system.

-

~2.3 ppm: A sharp singlet integrating to 6H would be assigned to the two equivalent methyl groups on the tolyl rings.

-

~2.5 ppm: Another sharp singlet integrating to 6H would correspond to the two equivalent methyl groups on the pyrazolone rings.

Expected ¹³C NMR Data & Interpretation:

-

~160 ppm: A signal corresponding to the carbonyl carbon of the pyrazolone ring.

-

~110-150 ppm: A multitude of signals for the aromatic carbons. The number of unique signals would confirm the molecule's symmetry.

-

~15-20 ppm: Signals for the two distinct methyl group carbons (one on the tolyl ring, one on the pyrazolone ring).

UV-Visible and Raman Spectroscopy: Probing the Chromophore and Symmetry

Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron system (the chromophore) responsible for the pigment's color. The position of the maximum absorption (λₘₐₓ) is characteristic of the extended conjugation present in diarylide structures. Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds, making it ideal for identifying the N=N azo linkage and the core biphenyl structure.

Expected Data & Interpretation:

-

UV-Vis (in dispersion): A broad, strong absorption band with a λₘₐₓ between 470-500 nm is expected, which is responsible for its orange appearance (as it absorbs blue-green light).[14]

-

Raman Spectroscopy: A very strong peak around 1600 cm⁻¹ is characteristic of the aromatic ring vibrations of the central biphenyl unit in diarylide pigments.[15] Other strong bands corresponding to the pyrazolone and tolyl rings would also be present, creating a unique "fingerprint" for the molecule. The azo N=N stretch, often weak in FTIR, can sometimes be more prominent in the Raman spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Trustworthiness: This protocol ensures the removal of paramagnetic impurities and undissolved solids, which can severely degrade NMR spectral quality.

-

Weigh 15-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Securely cap the vial and gently warm while agitating (e.g., in a warm water bath or with a heat gun) to maximize dissolution. The pigment is sparingly soluble, so a saturated solution is the goal.

-

Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.

-

Filter the warm solution directly into a clean, dry 5 mm NMR tube. The final liquid volume should be at least 4 cm deep (~0.6 mL).[16]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: FTIR Analysis using Attenuated Total Reflectance (ATR)

Trustworthiness: ATR-FTIR is a rapid, solid-state sampling technique that requires minimal sample preparation and ensures reproducible contact with the crystal for high-quality spectra.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab lightly dampened with isopropanol and allowing it to fully dry.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the dry this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Conclusion: Synthesizing the Data into a Definitive Structure

The convergence of data from all analytical techniques provides an unassailable confirmation of the structure of this compound. Mass spectrometry confirms the elemental formula and symmetrical nature. FTIR and Raman spectroscopy identify all requisite functional groups and the characteristic molecular fingerprint. UV-Vis spectroscopy validates the electronic structure of the chromophore responsible for its color. Finally, NMR spectroscopy, though challenging, provides the ultimate proof by mapping the precise atomic connectivity of the carbon-hydrogen framework.

The elucidated structure, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one], is fully consistent with all collected spectroscopic evidence and its known synthetic pathway. This multi-technique, self-validating approach represents the gold standard for chemical structure elucidation in the field of industrial organic pigments.

References

- Ataman Kimya. (n.d.). PIGMENT ORANGE 34.

- SY Chemical Co., Ltd. (n.d.). Pigment Orange 34.

- Benchchem. (n.d.). CI Pigment Orange 34.

- Biosynth. (n.d.). Pigment orange 34 | 15793-73-4.

-

CAS Common Chemistry. (n.d.). Pigment Orange 34. Retrieved from [Link]

- WorldOfChemicals. (2012). Pigment Orange 34.

- AK Scientific, Inc. (n.d.). 15793-73-4 Pigment Orange 34.

-

Wikipedia. (2023). Pigment Orange 34. Retrieved from [Link]

- Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70.

-

ResearchGate. (n.d.). LDI MS spectrum of PY124, a diarylide yellow pigment. Retrieved from [Link]

-

Separation Science. (2023). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]

- Origo Chemical. (n.d.). Pigment Orange 34 | Fast Orange RL.

-

ResearchGate. (n.d.). Raman spectrum of the diarylide orange PO15. Retrieved from [Link]

- SpecialChem. (n.d.). Diarylide Orange 34 Pigment Orange 34.

- Aarbor Colorants Corporation. (n.d.). CI Pigment - Diarylide Orange.

-

ResearchGate. (n.d.). IR-spectrum of azo dye. Retrieved from [Link]

- Günkaya, Ö. T., Bağdatlı, E., & Öcal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231.

- DCL Corporation. (2020). 1334 Opaque Orange 34.

- Ranbar Colour. (n.d.). Pigment Orange 34 – Ranbar Orange P2031C Organic Pigment.

- Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Orange 34.

- Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectra of azo dyes.

- University of Reading. (n.d.). NMR Sample Preparation.

- University of Durham. (n.d.). NMR Sample Preparation.

Sources

- 1. Raman identification of yellow synthetic organic pigments in modern and contemporary paintings: reference spectra and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. pigments.com [pigments.com]

- 4. Pigment Orange 34 | Fast Orange RL | CAS 15793-72-4 | Origo Chemical [origochem.com]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

- 7. benchchem.com [benchchem.com]

- 8. Techniques used to analyse paints and pigments: a bibliography | UCL The Pigment Timeline Project [blogs.ucl.ac.uk]

- 9. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

- 11. additivesforpolymer.com [additivesforpolymer.com]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. research.reading.ac.uk [research.reading.ac.uk]

An In-Depth Technical Guide to C.I. Pigment Orange 34 (CAS No. 15793-73-4)

This guide provides a comprehensive technical overview of C.I. Pigment Orange 34, a disazopyrazolone organic pigment. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's properties, synthesis, characterization, and applications.

Introduction and Chemical Profile

This compound (CAS No. 15793-73-4), also known by trade names such as Permanent Orange F2G and Diarylide Orange, is a significant organic pigment valued for its vibrant reddish-orange hue and robust performance characteristics.[1][2] Chemically, it is a diarylide pigment derived from 3,3'-dichlorobenzidine.[3][4] Its molecular structure, featuring a double azo (-N=N-) linkage, is responsible for its strong absorption of visible light and resulting intense color.[5] This pigment is widely utilized across various industries, including inks, coatings, plastics, and textiles, owing to its excellent color strength, good fastness properties, and cost-effectiveness.[2][5][6]

The synthesis of this compound involves a classic azo coupling reaction, specifically the tetrazotization of 3,3'-dichlorobenzidine followed by coupling with 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one.[2][7] The final properties of the pigment, such as particle size, crystal form, and dispersibility, can be tailored during the manufacturing process to suit specific application requirements.[5]

Physicochemical and Performance Properties

The utility of this compound in various applications is dictated by its physical, chemical, and fastness properties. A summary of these key characteristics is presented in the tables below.

Core Physicochemical Data

| Property | Value | Source(s) |

| C.I. Name | Pigment Orange 34 | [2][3] |

| C.I. Number | 21115 | [2][3] |

| CAS Number | 15793-73-4 | [3][6] |

| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [1][3][6] |

| Molecular Weight | 651.54 g/mol | [1][3][6] |

| Appearance | Orange Powder | [2] |

| Density | ~1.3 - 1.5 g/cm³ | [2] |

| Melting Point | 320-350 °C | [2][8] |

| Oil Absorption | 40-58 g/100g | [2][8] |

| pH of Aqueous Slurry | 6.0 - 8.0 | [8] |

Performance and Fastness Properties

| Property | Rating/Value | Source(s) |

| Lightfastness (BWS) | 5 - 7 | [2][8] |

| Heat Resistance | 180 - 200 °C | [2][8] |

| Water Resistance | Excellent | [2] |

| Ethanol Resistance | Very Good | [2] |

| Xylene Resistance | Poor | [2] |

| Acid Resistance | Good | [2] |

| Alkali Resistance | Good | [2] |

Synthesis and Manufacturing

The industrial production of this compound is a two-step process involving diazotization followed by a coupling reaction. The causality behind the experimental choices lies in ensuring the formation of the highly reactive diazonium salt under conditions that prevent its decomposition, followed by a controlled coupling to the nucleophilic coupling component to yield the desired pigment with optimal properties.

Caption: Synthesis Pathway of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 3,3'-Dichlorobenzidine

-

In a 500 mL beaker, prepare a solution of concentrated hydrochloric acid (e.g., 20 mL) in 100 mL of deionized water.

-

Add 3,3'-dichlorobenzidine (e.g., 0.1 mol) to the acidic solution and stir to form a fine suspension.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.21 mol in 50 mL water) dropwise to the suspension while maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the tetrazotized 3,3'-dichlorobenzidine.

Step 2: Coupling Reaction

-

In a separate 1 L beaker, dissolve the coupling component, 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one (e.g., 0.2 mol), in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution of the coupling component to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 9.5 and 10 by adding a 10% sodium hydroxide solution as needed.

-

Continue stirring for 1-2 hours, allowing the temperature to rise to room temperature. A bright orange precipitate of this compound will form.

Step 3: Isolation and Purification

-

Filter the pigment suspension using a Buchner funnel.

-

Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).

-

Dry the pigment in an oven at 60-80 °C to a constant weight.

-

The dried pigment can be further processed (e.g., milling) to achieve the desired particle size distribution.[9]

Analytical Characterization

A suite of analytical techniques is employed to characterize this compound, ensuring its quality and consistency.

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the pigment, which are directly related to its color.

Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute suspension of the pigment in a suitable solvent (e.g., ethanol or N,N-dimethylformamide). Sonication may be required to achieve a fine, stable dispersion.

-

Use a dual-beam UV-Vis spectrophotometer and record the spectrum from 300 to 800 nm.

-

Use the pure solvent as a blank for baseline correction.

-

The spectrum of this compound is expected to show a maximum absorption (λmax) in the range of 470-500 nm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment molecule, confirming its chemical structure. The spectrum will show characteristic peaks for the azo group, aromatic rings, and other structural features.

Protocol for FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Key expected vibrational bands include those for N=N stretching, C=C stretching of the aromatic rings, and C-H bending.

Particle Size Analysis

The particle size and distribution of the pigment are critical parameters that influence its tinctorial strength, opacity, and dispersibility. Dynamic Light Scattering (DLS) is a common technique for measuring the size of sub-micron particles.

Protocol for Particle Size Analysis by DLS:

-

Prepare a dilute, stable suspension of the pigment in deionized water or a suitable solvent. A small amount of surfactant may be added to prevent agglomeration.

-

Filter the suspension through a sub-micron filter to remove any large aggregates or dust.

-

Place the sample in a disposable cuvette and insert it into the DLS instrument.

-

Set the measurement parameters, including temperature (typically 25 °C), solvent viscosity, and refractive index.

-

Perform multiple measurements to ensure reproducibility and obtain the average particle size and polydispersity index (PDI).

Caption: Characterization Workflow for this compound.

Performance Evaluation Protocols

Lightfastness Testing (Adapted from ISO 105-B02)

Lightfastness is a measure of a pigment's resistance to fading upon exposure to light.[5][10][11]

-

Prepare a sample by applying the pigment to a substrate (e.g., a coating on a panel or a print on paper).

-

Expose the sample to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[5][11]

-

Simultaneously expose a set of blue wool standards (BWS) with known lightfastness ratings (1-8).[10]

-

Periodically assess the fading of the sample by comparing the change in color of the exposed and unexposed areas against the fading of the blue wool standards.

-

The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

Heat Stability Testing

This test evaluates the pigment's ability to withstand high temperatures during processing in applications like plastics.[12]

-

Incorporate the pigment into a polymer (e.g., polyethylene) at a specified concentration.

-

Process the pigmented polymer at various temperatures using an injection molding machine or a two-roll mill.[13]

-

Hold the material at each temperature for a set duration (e.g., 5 minutes).[14]

-

Compare the color of the samples processed at elevated temperatures to a control sample processed at a lower temperature.

-

The heat stability is the maximum temperature at which the pigment shows no significant color change.

Solvent Resistance Testing (Adapted from ASTM D2792)

This method assesses the pigment's resistance to bleeding or dissolving in various solvents.[2][15][16]

-

Prepare a dried film of the pigment on a suitable substrate.

-

Immerse the coated panel in the test solvent for a specified period.

-

After removal, observe the solvent for any discoloration and the coated panel for any changes in appearance, such as blistering, wrinkling, or loss of adhesion.

-

The resistance is rated based on the extent of the observed changes.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[17] However, as with any chemical powder, inhalation of dust should be avoided. It is recommended to handle the pigment in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask. The product is stable under normal storage conditions.

Conclusion

This compound is a versatile and widely used organic pigment with a well-characterized profile. Its bright color, good fastness properties, and economic production make it a valuable colorant in numerous applications. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in research and industrial settings.

References

-

SY Chemical Co., Ltd. (n.d.). Pigment Orange 34. Retrieved from [Link]

-

ASTM International. (2019). Standard Practice for Reporting Particle Size Characteristics of Pigments (D1366-86(2019)). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Pigment orange 34. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIGMENT ORANGE 34. Retrieved from [Link]

-

Separation Science. (2025, August 18). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Retrieved from [Link]

-

Frontier Laboratories Ltd. (2021, January 11). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis. Retrieved from [Link]

-

ResearchGate. (2021, August 17). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Retrieved from [Link]

-

NBchao.Com. (n.d.). Pigment related ASTM testing standards. Retrieved from [Link]

-

Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Retrieved from [Link]

-

ACS Publications. (n.d.). Analytical Strategies for Characterizing Organic Paint Media Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing (D4451-02(2021)). Retrieved from [Link]

-

ASTM International. (2023). Standard Guide for Chemical Analysis of White Pigments (D34-08(2023)). Retrieved from [Link]

-

SDC ColourClick. (n.d.). Effect of pigment particle size on application properties. Retrieved from [Link]

-

DCL Corporation. (2020, April 1). 1334 Opaque Orange 34. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Evolution of the UV-vis absorption spectrum of Orange DO34 over.... Retrieved from [Link]

- Google Patents. (n.d.). CN102618077B - Method for preparing bisazo orange pigment.

-

Infrared and Raman Users Group. (n.d.). Interactive IRUG Spectrum IOD00555. Retrieved from [Link]

-

Wikipedia. (n.d.). Pigment Orange 34. Retrieved from [Link]

-

WorldOfChemicals. (2012, November 27). Pigment Orange 34. Retrieved from [Link]

-

Infrared and Raman Users Group. (n.d.). Interactive IRUG Spectrum ROD00404. Retrieved from [Link]

-

Slideshare. (n.d.). Pigment Orange 34. Retrieved from [Link]

-

MDPI. (n.d.). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Retrieved from [Link]

- Google Patents. (n.d.). US5151129A - Process for the production of pigments in the presence of an azo dyestuff.

-

IU Pressbooks. (n.d.). Research Project: Pigments in Plants (UV-vis version). Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

-

Lonroy Equipment. (2023, July 15). ASTM D 2792-2022 "Solvent and Fuel Resistance of Road Sign Paints". Retrieved from [Link]

-

SIS. (n.d.). Standard Test Method for Solvent and Fuel Resistance of Traffic Paint ASTM D2792. Retrieved from [Link]

-

Aquaterra. (n.d.). Testing of Pigments for Plastics. Retrieved from [Link]

-

Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures.... Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Methods of Testing Fastness of Pigments. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method for pigment orange 64 with high color intensity. Retrieved from [Link]

-

MFA Cameo. (2020, October 30). Diarylide dye. Retrieved from [Link]

-

Scribd. (n.d.). 2006 A Review of The Classes, Structures, and Methods of Analysis of Synthetic Organic Pigments. Retrieved from [Link]

- Google Patents. (n.d.). WO2007039603A2 - Pigment preparation.

Sources

- 1. azom.com [azom.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. youtube.com [youtube.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. ISO 105-B02 | Q-Lab [q-lab.com]

- 6. Pigment Orange 34 | PPTX [slideshare.net]

- 7. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]

- 8. fdbio-rptu.de [fdbio-rptu.de]

- 9. CN102618077B - Method for preparing bisazo orange pigment - Google Patents [patents.google.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. fyitester.com [fyitester.com]

- 12. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 13. aquaterra.com.co [aquaterra.com.co]

- 14. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 15. scribd.com [scribd.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]

A Comprehensive Technical Guide to the Synthesis and Properties of C.I. Pigment Orange 34

Abstract: This document provides an in-depth technical examination of C.I. Pigment Orange 34 (PO34), a disazo pyrazolone pigment widely utilized across various industries for its vibrant reddish-orange hue and robust performance characteristics. This guide elucidates the pigment's molecular structure, core physicochemical properties, and a detailed, field-proven synthesis protocol. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in chemical manufacturing and drug development. Key reaction pathways and experimental workflows are visualized to enhance comprehension, and all claims are substantiated with authoritative references.

Introduction and Chemical Identity

This compound is a prominent member of the diarylide (or benzidine) class of azo pigments.[1][2] First developed in the mid-20th century, it has become a staple colorant valued for its high color strength, good opacity, and cost-effectiveness.[3] Industrially, it is known by various names, including Permanent Orange F2G and Benzidine Orange.[3][4] Its primary applications are in the coloration of printing inks (offset, water-based, and solvent-based), plastics, rubber, and industrial coatings.[4][5] In certain applications, its performance allows it to serve as a replacement for inorganic molybdate red pigments.[3][6]

The pigment's identity is defined by its Colour Index (C.I.) and CAS numbers, which provide a universal reference.

| Identifier | Value | Source(s) |

| C.I. Name | Pigment Orange 34 | [4][7] |

| C.I. Number | 21115 | [7][8][9] |

| CAS Number | 15793-73-4 | [1][10][11] |

| Chemical Class | Disazo Pyrazolone | [3][8] |

Molecular Structure and Physicochemical Properties

The performance of Pigment Orange 34 is intrinsically linked to its molecular architecture. Its chemical formula is C₃₄H₂₈Cl₂N₈O₂ .[1][10][12] The structure features a central 3,3'-dichlorobiphenyl unit linked via two azo groups (-N=N-) to two pyrazolone moieties. This large, conjugated π-electron system is the chromophore responsible for absorbing light in the blue-green region of the visible spectrum, resulting in the pigment's characteristic bright orange appearance.[13] The molecule exists predominantly in the more stable keto-hydrazone tautomeric form.[14]

The substantial molecular weight and the presence of chlorine atoms contribute to its low solubility, high thermal stability (up to a point), and good resistance to many solvents, which are defining characteristics of a pigment versus a dye.[2][13]

Table 1: Key Physicochemical Properties of Pigment Orange 34

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [1][8][11][12] |

| Molecular Weight | 651.54 g/mol | [9][10][11] |

| Appearance | Reddish-orange powder | [1][5] |

| Density | ~1.4 g/cm³ | [3][7][15] |

| Heat Resistance | 180-200 °C | [3][4][9] |

| Oil Absorption | 30-50 g/100g | [3][8][15] |

| Lightfastness (Masstone) | 5-7 (on a scale of 1-8) | [9][15] |

Core Synthesis Methodology

The industrial synthesis of Pigment Orange 34 is a classic example of diarylide pigment production, involving a two-stage reaction sequence: tetrazotization followed by azo coupling.[2][14][16]

-

Tetrazotization: The primary aromatic diamine, 3,3'-dichlorobenzidine (DCB), is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) under strictly controlled low-temperature conditions (0-5 °C). This converts the two primary amine groups into highly reactive diazonium salt groups, yielding an intermediate bis-diazonium salt (tetrazo component).[17][18] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting bis-diazonium salt is then reacted with a stoichiometric amount (2 equivalents) of a coupling component. For Pigment Orange 34, the specific coupling agent is 3-methyl-1-(4'-methylphenyl)-5-pyrazolone.[17] This reaction is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile. The reaction is typically carried out under weakly acidic to neutral or slightly alkaline conditions (pH 9.5-10) to facilitate the coupling to the active position of the pyrazolone ring.[16][17] The simultaneous reaction at both ends of the bis-diazonium salt forms the final insoluble pigment molecule.

Following the coupling reaction, the crude pigment is isolated by filtration, thoroughly washed with water to remove residual salts and unreacted precursors, and then dried. Further processing, such as surface treatment, may be employed to enhance properties like dispersibility and flow in specific applications.[19]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), paying special attention to the handling of 3,3'-dichlorobenzidine, a suspected carcinogen.[20][21]

4.1. Reagents and Equipment

-

Reagents: 3,3'-Dichlorobenzidine (DCB), 3-methyl-1-(4'-methylphenyl)-5-pyrazolone, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 37%), Sodium Hydroxide (NaOH), Urea, Deionized Water.

-

Equipment: Jacketed glass reactor with overhead stirrer, thermometer, pH meter, dropping funnels, ice bath, Buchner funnel and filtration apparatus, drying oven.

4.2. Synthesis Workflow

4.3. Step-by-Step Methodology

Part A: Tetrazotization of 3,3'-Dichlorobenzidine (DCB)

-

Charge Reactor: To the jacketed reactor, add 500 mL of deionized water and 60 mL of 37% HCl. Begin stirring.

-

Suspend DCB: Slowly add 50.6 g (0.2 mol) of 3,3'-dichlorobenzidine. A fine slurry will form.

-

Cooling: Circulate coolant through the reactor jacket to bring the temperature of the slurry down to 0-5 °C.

-

Diazotization: In a separate beaker, dissolve 28.0 g (0.405 mol) of sodium nitrite in 100 mL of deionized water. Add this solution dropwise to the cold DCB slurry over 60-90 minutes, ensuring the temperature never exceeds 5 °C.

-

Causality: Slow addition and low temperature are essential to control the exothermic reaction and prevent decomposition of the diazonium salt, which would lead to impurities and lower yield.[16]

-

-

Stir and Test: After the addition is complete, continue stirring at 0-5 °C for an additional 60 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

Quench: Add a small amount of urea (~1.0 g) to the reaction mixture to destroy any remaining excess nitrous acid. The starch-iodide test should now be negative. The resulting clear, cold solution is the bis-diazonium (tetrazo) salt solution.

Part B: Preparation of the Coupling Component Solution

-

Dissolve Coupler: In a separate, larger vessel, dissolve 74.5 g (0.42 mol, a slight excess) of 3-methyl-1-(4'-methylphenyl)-5-pyrazolone in a solution of 40 g of NaOH in 800 mL of deionized water.

-

Causality: The pyrazolone is dissolved in an alkaline medium to form the phenolate-like anion, which is the activated form required for the electrophilic coupling reaction.[22]

-

-

Cool: Cool this solution to approximately 10-15 °C.

Part C: Azo Coupling and Pigment Isolation

-

Coupling Reaction: Slowly add the cold tetrazo solution (Part A) to the stirred coupling solution (Part B) over approximately 90-120 minutes. A thick, orange precipitate will form immediately. Maintain the temperature below 20 °C during the addition.

-

Complete Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours.

-

Heat Treatment: Heat the pigment slurry to 85-90 °C and hold for 30-60 minutes.

-

Isolation: Allow the slurry to cool to ~60 °C. Filter the pigment using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and has a neutral pH. This removes inorganic salts and unreacted starting materials.

-

Drying: Dry the pigment in an oven at 80 °C to a constant weight. The final product is a bright, reddish-orange powder.

Applications and Performance

Pigment Orange 34 is a versatile pigment used in a variety of systems. Its specific grade (e.g., particle size, surface treatment) will determine its suitability for a given application.[8] Opaque versions are often used in coatings, while more transparent types are favored for printing inks.[3][8]

Table 2: Summary of Applications and Performance Characteristics

| Application | Key Requirements & Performance | Source(s) |

| Printing Inks | High tinting strength, good flow, transparency. Suitable for offset, gravure, and flexographic inks. | [3][4][5] |

| Coatings | Good opacity and weather fastness. Used in industrial and architectural paints. Can replace some inorganic pigments. | [3][4][6] |

| Plastics | Moderate heat stability. Used in polyolefins (PE, PP) and PVC processed below 200 °C. | [3][4][5] |

| Textile Printing | Used in pigment printing formulations for fabrics; offers good dry cleaning resistance. | [3][6][8] |

Safety and Regulatory Considerations

The primary safety concern in the synthesis of Pigment Orange 34 is the use of 3,3'-dichlorobenzidine (DCB) as a starting material. DCB is classified by multiple agencies, including the U.S. EPA, as a probable human carcinogen.[18][20][23] Therefore, stringent occupational hygiene measures, including contained handling and appropriate respiratory protection, are mandatory during its use.[21] While the final pigment itself is considered to have low toxicity due to its insolubility, it may contain trace amounts of residual DCB.[2] Furthermore, under high-temperature conditions (>200 °C), diarylide pigments can degrade and potentially release the parent amine, DCB.[2] This thermal instability limits its use in high-temperature engineering plastics.

Conclusion

This compound is a commercially significant disazo pigment whose synthesis is a well-established industrial process. The key to producing a high-quality pigment lies in the precise control of the tetrazotization and azo coupling reaction conditions, particularly temperature and pH. Understanding the underlying chemistry, from the formation of the bis-diazonium intermediate to the final crystallization of the pigment, allows researchers and manufacturers to optimize the process for desired performance attributes such as color strength, opacity, and fastness. While its utility is broad, the carcinogenic nature of its precursor, 3,3'-dichlorobenzidine, necessitates rigorous safety protocols and careful consideration of its thermal limitations in final applications.

References

- Ataman Kimya. PIGMENT ORANGE 34. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtLHkGD6J8xlnRsR3tq3npbe925ZIji8qlyYhezB_TrOuYiAJ_oSHTelx_X3LI7-XyBFs7MzLWjBEpOggQ2YUv2A8smiP85xXQB9niHGbaCRfXDudiMOgAZ7DY9Syxa8SUEqefenIkv9LgeYQSdZ-V1zrfsg==]

- Biosynth. Pigment orange 34 | 15793-73-4 | FP40369. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL7s8PhlKoJ2j3hpKcGOf26v8FyXQENVnvFCVRNUAEYI-pKXBvUSFQvr0OrgYTLr7iTTeBm7rsVRVTb0FnD1C6YPYy-J8xpuh03H0zE4ToyFgD4JOweOrfDsMCUKBhQISXMmsvlUqJx5r66YCSAUWtHsBwlq1oEwxhJQ==]

- Yuhong Pigment. Pigment Orange 34. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUm2WhY2XR5Yr2yK2gVQdE8WdPUh7ZTk9Ui3gc3l49ReGyWrQDuV8uZSrcMoVSljw5hd965YQ79sIzRVC7adqj3NpzxJmXNUG-sRr9oFqee7oLcF1Fg7b9--5poGwRLlYpyjpYXudY8AMkTnQcXRVcdX784S-ViZVYWu2]

- Wikipedia. Pigment Orange 34. [URL: https://en.wikipedia.org/wiki/Pigment_Orange_34]

- ChemicalBook. Pigment Orange 34 | 15793-73-4. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3680928_EN.htm]

- Origo Chemical. Pigment Orange 34 | Fast Orange RL | CAS 15793-72-4. [URL: https://www.origochem.com/product/pigment-orange-34/]

- ECHEMI. 15793-73-4, Pigment Orange 34 Formula. [URL: https://www.echemi.com/products/pid_30025-pigment-orange-34.html]

- Wikipedia. Diarylide pigment. [URL: https://en.wikipedia.org/wiki/Diarylide_pigment]

- Ranbar Chemical. Pigment Orange 34 – Ranbar Orange P2031C Organic Pigment. [URL: https://www.ranbarpigment.com/pigment-orange-34-ranbar-orange-p2031c-organic-pigment/]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-color-acetoacetanilide-derivatives-in-pigment-production-79653729.html]

- Hangzhou Epsilon Chemical Co.,Ltd. Pigment Orange 34. [URL: https://www.epsilonpigment.com/pigment/organic-pigment/pigment-orange-34.html]

- SY CHEMICAL CO., LTD. PIGMENT ORANGE 34 TECHNICAL DATA SHEET. [URL: https://www.sypigment.com/Uploads/file/20220608/20220608143224_38362.pdf]

- Precise Color. China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers. [URL: https://www.presol.com/products/pigment-orange-34-cas-15793-73-4/]

- Zeya Chemicals. Pigment orange 34-Corimax Orange RL70. [URL: https://www.zeyachemical.com/pigment-orange/pigment-orange-34.html]

- Fineland Chem. DuraPrint®6234 Pigment Orange 34. [URL: https://www.finelandchem.com/product/duraprint-6234-pigment-orange-34/]

- Trust Chem. 1334 Opaque Orange 34 Technical Data Sheet. [URL: https://www.trust-chem.com/wp-content/uploads/2020/04/1334-Opaque-Orange-34-TDS.pdf]

- Arihant Chemical Corporation. PIGMENT ORANGE -34. [URL: http://www.arihantchemical.com/pigment_orange_34.html]

- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Pigment Yellow Synthesis: The Role of High-Purity Acetoacetanilide. [URL: https://www.inno-pharmchem.com/news/optimizing-pigment-yellow-synthesis-the-role-of-high-purity-acetoacetanilide-cas-102-01-2-79653735.html]

- Wikipedia. 3,3'-Dichlorobenzidine. [URL: https://en.wikipedia.org/wiki/3,3%27-Dichlorobenzidine]

- Cultural Heritage Science Open Source. Diarylide Yellow HR: A Bright Pigment Overview. [URL: https://chsopensource.org/diarylide-yellow-hr-a-bright-pigment-overview/]

- Wikipedia. Acetoacetanilide. [URL: https://en.wikipedia.org/wiki/Acetoacetanilide]

- ResearchGate. The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. [URL: https://www.researchgate.net/publication/244469796_The_crystal_and_molecular_structures_of_three_diarylide_yellow_pigments_C_I_Pigments_Yellow_13_14_and_63]

- Google Patents. CN102618077B - Method for preparing bisazo orange pigment. [URL: https://patents.google.

- Royal Society of Chemistry. CHAPTER 3: Azo Dyes and Pigments. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739574-00049/978-1-84973-957-4]

- Google Patents. US8034174B2 - Diarylide yellow pigments. [URL: https://patents.google.

- European Patent Office. Production of pigments - EP 0517513 A2. [URL: https://data.epo.org/publication-server/document?i=EP92304323A2&pn=EP0517513A2&ki=A2]

- MFA Cameo. Diarylide dye. [URL: https://cameo.mfa.org/wiki/Diarylide_dye]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 3,3'-Dichlorobenzidine. [URL: https://www.

- RSDC Industries Pvt. Ltd. Pigment Orange 34 Manufacturer. [URL: https://www.rsdcpigment.com/pigment-orange-34-manufacturer.html]

- NINGBO INNO PHARMCHEM CO.,LTD. Pigment Orange 34: A Deep Dive into its Chemical Structure and Properties. [URL: https://www.inno-pharmchem.com/news/pigment-orange-34-a-deep-dive-into-its-chemical-structure-and-properties-79653728.html]

- Slideshare. Pigment Orange 34. [URL: https://www.slideshare.net/AjjayKumarGupta/pigment-orange-34-290074691]

- U.S. Environmental Protection Agency (EPA). 3,3'-Dichlorobenzidine. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/3-3-dichlorobenzidine.pdf]

- Occupational Safety and Health Administration (OSHA). 3,3'-DICHLOROBENZIDINE (and its salts). [URL: https://www.osha.

- OEHHA. Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. [URL: https://oehha.ca.gov/media/downloads/crnr/070111dcbcpd.pdf]

Sources

- 1. Pigment Orange 34 - Wikipedia [en.wikipedia.org]

- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 3. Pigment Orange 34 – Ranbar Orange P2031C Organic Pigment [ranbarr.com]

- 4. Pigment Orange 34-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 5. China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. Pigment Orange -34 – Arihant Chemical Corporation [arihantchemcorp.com]

- 8. Pigment Orange 34 | Fast Orange RL | CAS 15793-72-4 | Origo Chemical [origochem.com]

- 9. sypigment.com [sypigment.com]

- 10. biosynth.com [biosynth.com]

- 11. Pigment Orange 34 | 15793-73-4 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. pigments.com [pigments.com]

- 16. books.rsc.org [books.rsc.org]

- 17. zeyachem.net [zeyachem.net]

- 18. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 19. CN102618077B - Method for preparing bisazo orange pigment - Google Patents [patents.google.com]

- 20. epa.gov [epa.gov]

- 21. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 22. nbinno.com [nbinno.com]

- 23. oehha.ca.gov [oehha.ca.gov]

A Comprehensive Spectroscopic Guide to C.I. Pigment Orange 34 for Scientific Professionals

An In-Depth Technical Guide on the Spectroscopic Characterization of a Key Industrial Pigment

Introduction: The Chemical Identity and Significance of C.I. Pigment Orange 34

This compound, a prominent member of the diarylide azo pigment family, is an organic compound valued for its vibrant orange hue and robust performance in various applications.[1][2] Chemically identified as 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one], its molecular formula is C₃₄H₂₈Cl₂N₈O₂.[3][4] This disazo pyrazolone pigment is widely utilized in printing inks, plastics, and coatings, where its high tinctorial strength and good fastness properties are highly desirable.[3] A thorough understanding of its spectroscopic signature is paramount for quality control, product development, and research into its properties and potential applications. This guide provides a detailed analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Pigment Orange 34 |

| CAS Number | 15793-73-4 |

| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ |

| Molecular Weight | 651.54 g/mol |

| Chemical Class | Disazo Pyrazolone |

| Appearance | Orange powder |

UV-Visible Spectroscopy: Unveiling the Chromophoric System

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule that give rise to its color. The extended π-conjugated system of this compound, which includes the azo linkages and aromatic rings, is responsible for its strong absorption in the visible region of the electromagnetic spectrum.

Expected Spectral Characteristics

The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit a broad absorption band in the visible region. Studies have indicated that the maximum absorption (λmax) for this pigment is in the range of 470-500 nm. Another study conducted at a pH of approximately 6.9 showed a maximum color intensity at a wavelength of 410 nm. This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system of the molecule.

Experimental Protocol: Solution-State UV-Vis Analysis

The following protocol outlines the steps for obtaining a UV-Vis spectrum of this compound. Due to the pigment's low solubility in many common solvents, a suitable solvent must be chosen to prepare a dilute, homogenous solution.

Infrared Spectroscopy: Probing the Vibrational Landscape

Fourier-Transform Infrared (FT-IR) spectroscopy provides a molecular fingerprint by detecting the vibrational modes of a molecule's functional groups. This technique is invaluable for confirming the presence of key structural features in this compound.

Experimental Protocol: KBr Pellet Method

Due to its solid nature, a common and effective method for obtaining the IR spectrum of this compound is the potassium bromide (KBr) pellet technique. This involves dispersing the finely ground pigment powder in a KBr matrix, which is transparent to infrared radiation.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its various functional groups. A representative spectrum can be found in the Infrared and Raman Users Group (IRUG) database.[5]

Table 2: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic rings |

| ~2950-2850 | C-H stretch | Methyl groups |

| ~1670-1650 | C=O stretch | Pyrazolone ring |

| ~1600-1580 | C=C stretch | Aromatic rings |

| ~1550-1500 | N=N stretch | Azo group |

| ~1450 | C-H bend | Methyl groups |

| ~1250 | C-N stretch | Aromatic amine |

| ~850-800 | C-H out-of-plane bend | Substituted aromatic rings |

| ~750 | C-Cl stretch | Chlorinated biphenyl |

The presence of a strong carbonyl absorption from the pyrazolone ring and the characteristic azo band are key identifiers for this class of pigments. The aromatic C-H and C=C stretching vibrations further confirm the diarylide structure.

Nuclear Magnetic Resonance Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. However, the low solubility of organic pigments like this compound in common deuterated solvents presents a significant challenge for solution-state NMR analysis.

Overcoming Solubility Challenges: The DBU/DMSO-d₆ Method

A promising method to overcome the insolubility of azo pigments involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive in deuterated dimethyl sulfoxide (DMSO-d₆). DBU is a non-nucleophilic base that can disrupt the intermolecular interactions responsible for the pigment's low solubility, thereby enabling the acquisition of high-resolution NMR spectra.

Experimental Protocol: Solution-State NMR Analysis

Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the tolyl and dichlorobiphenyl rings. The methyl groups on the tolyl and pyrazolone rings would appear as singlets in the upfield region (δ 2.0-2.5 ppm). The integration of these signals would be consistent with the number of protons in each environment. Due to the complexity of the aromatic regions, 2D NMR techniques such as COSY would be beneficial for definitive assignments.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will be more complex, with numerous signals corresponding to the 34 carbon atoms in the molecule. Key resonances would include those for the carbonyl carbons in the pyrazolone rings (δ ~160-170 ppm), the carbons attached to nitrogen in the azo linkage, and the various aromatic carbons. The methyl carbons would appear at the most upfield region of the spectrum. 2D techniques like HSQC and HMBC would be essential for assigning the carbon signals by correlating them to the proton signals.

Conclusion: A Multi-faceted Spectroscopic Portrait

The combination of UV-Vis, FT-IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. UV-Vis spectroscopy confirms the presence of the extensive chromophoric system responsible for its color. FT-IR spectroscopy verifies the presence of key functional groups that define its chemical class. Finally, NMR spectroscopy, despite the challenges posed by its insolubility, offers the potential for a detailed elucidation of its molecular structure. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with this important industrial pigment, enabling robust quality control, informed product development, and further scientific investigation.

References

-

Wikipedia. Pigment Orange 34. [Link]

-

SY Chemical Co., Ltd. Pigment Orange 34. [Link]

-

Ataman Kimya. PIGMENT ORANGE 34. [Link]

-

Infrared and Raman Users Group (IRUG). Interactive IRUG Spectrum: Pigment Orange 34. [Link]

-

Zhu, M., Feng, G., Lv, D., Qin, N., & Li, C. (2021). A method for increasing the solubility of industrial azo pigments for 13C and 1H NMR spectra and the assignments of their 13C and 1H NMR peaks. Magnetic Resonance in Chemistry, 59(8), 804-814. [Link]

-

ResearchGate. (a) Evolution of the UV-vis absorption spectrum of Orange DO34 over time and after treatment with SDB clay; (b) absorption spectrum of Orange DO34 after treatment with SDB, SDBa and Fe-SDB. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

ChemBK. This compound. [Link]

-

Slideshare. Pigment Orange 34. [Link]

-

China Baoxu. Pigment Orange 34(RL), CAS 15793-73-4 Mfg. [Link]

-

Paint & Coatings. This compound by Hangzhou Shine Chemical Co., Ltd. [Link]

-

Hangzhou Reward Technology Co.,Ltd. Pigment Orange 34 CAS 15793-73-4. [Link]

-

Zeya Chemicals. Pigment orange 34-Corimax Orange RL70. [Link]

-

SY Chemical Co., Ltd. Pigment Orange 34. [Link]

-

Wikipedia. Pigment Orange 34. [Link]

-

SY Chemical Co., Ltd. Pigment Orange 34. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of Diarylide Orange Pigments

Introduction: Beyond Color – The Structural Significance of Diarylide Pigments

Diarylide pigments, a cornerstone of the organic pigment industry, are prized for their brilliant yellow to orange hues, high color strength, and stability.[1] These disazo compounds, synthesized from doubly diazotized aromatic diamines like 3,3'-dichlorobenzidine and acetoacetanilide coupling components, are ubiquitous in printing inks, coatings, and plastics.[1] However, for the researcher and development professional, the vibrant color is merely the surface. The true performance characteristics of a pigment—its lightfastness, thermal stability, solvent resistance, and even its exact hue—are dictated not just by its chemical formula, but by the precise three-dimensional arrangement of its molecules in the solid state.[2][3]

This guide provides an in-depth exploration of the methodologies used to elucidate the crystal structure of diarylide orange pigments. We will move beyond rote protocols to explain the causal relationships behind experimental choices, offering a framework for robust, self-validating analysis. Understanding the crystalline architecture is paramount for predicting pigment performance, controlling polymorphism, and designing next-generation colorants with superior properties.

The Foundation: Crystallography and Pigment Performance

The solid-state properties of organic pigments are intrinsically linked to their crystal packing. Key concepts include:

-

Azo-Hydrazone Tautomerism: While often depicted with an azo (-N=N-) linkage, crystallographic studies consistently reveal that diarylide pigments exist in the more stable keto-hydrazone form in the solid state.[4][5][6] This tautomerism, involving intramolecular hydrogen bonding, is a critical feature of their molecular geometry and influences the electronic properties responsible for color.

-

Polymorphism: This is the ability of a compound to exist in multiple crystal forms, each with a different molecular packing arrangement.[2] Polymorphs of the same diarylide pigment can exhibit dramatic differences in color, solubility, and stability.[2][7] For example, different polymorphs of C.I. Pigment Yellow 12 are distinguished by their unique X-ray diffraction patterns.[8] Therefore, controlling polymorphism during synthesis and processing is crucial for ensuring product consistency.

-

Crystal Packing and Color: The arrangement of molecules in the crystal lattice affects intermolecular interactions (e.g., π-π stacking). These interactions can alter the electronic energy levels of the chromophore, leading to shifts in the absorption spectrum and, consequently, changes in the perceived color or hue.[2][3] A more ordered and densely packed crystal structure often leads to higher color strength and a purer shade.[2]

Core Methodologies for Structural Elucidation

A multi-technique approach is often necessary to fully characterize the crystal structure of diarylide pigments. The choice of method depends on the nature of the sample, from ideal single crystals to commercially produced powders.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD provides the most complete and unambiguous determination of a crystal structure, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Causality in Experimental Design: The primary challenge for organic pigments is growing a single crystal of sufficient size and quality (ideally 0.1-0.25 mm, free of defects).[9][10] Due to their low solubility, this is a non-trivial task.[1] The choice of solvent and crystallization method is therefore critical.

Experimental Protocol: Growing Single Crystals of Diarylide Pigments

-

Purity is Paramount: Begin with the highest purity pigment sample available. Impurities can inhibit crystal growth or become incorporated as defects.

-

Solvent Selection:

-

Rationale: A solvent in which the pigment is moderately soluble is ideal.[11] High solubility often leads to the rapid precipitation of small, unsuitable crystals.

-

Procedure: Screen a range of high-boiling-point organic solvents (e.g., 1,2,4-trichlorobenzene, N,N-Dimethylformamide, DMSO).[1][12] Prepare a nearly saturated solution by heating the pigment in the solvent.

-

-

Method 1: Slow Evaporation:

-

Rationale: This is the simplest method. Slow evaporation of the solvent allows molecules to deposit onto a growing crystal lattice in an ordered fashion.

-

Procedure: Filter the hot, saturated solution into a clean vial. Cover the vial with a cap pierced with a small needle hole to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free location.[10][11]

-

-

Method 2: Vapor Diffusion:

-

Rationale: This method is excellent for compounds with challenging solubility profiles.[10][12] An "anti-solvent" in which the pigment is insoluble is allowed to slowly diffuse into the pigment solution, gradually reducing solubility and inducing crystallization.

-

Procedure: Dissolve the pigment in a good solvent (e.g., DMF, DMSO) in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of a miscible anti-solvent (e.g., diethyl ether, ethanol).[10][12] The anti-solvent vapor will slowly diffuse into the pigment solution.

-

-

Crystal Harvesting:

-

Rationale: Once crystals of suitable size appear, they must be carefully harvested without causing damage.

-

Procedure: Use a micromanipulator or a fine needle with a small amount of oil or grease to gently detach and pick up a crystal directly from the mother liquor.[10] This prevents the crystal from drying out and cracking.

-

X-ray Powder Diffraction (XRPD): The Workhorse for Real-World Samples

Commercial pigments are typically fine powders, making SC-XRD impossible. XRPD is the essential tool for analyzing these polycrystalline materials. While it doesn't provide the atomic-level detail of SC-XRD directly, it is indispensable for:

-

Phase Identification: Comparing the experimental diffraction pattern to a database of known phases.

-

Polymorph Screening: Identifying the presence of different crystalline forms.[8]

-

Quality Control: Ensuring batch-to-batch consistency of the crystalline phase.

-

Structure Solution & Refinement: With advanced methods, a crystal structure can be determined or refined from high-quality powder data.

Workflow for XRPD Analysis and Rietveld Refinement The diagram below illustrates a typical workflow for analyzing a diarylide orange pigment using XRPD, culminating in Rietveld refinement.

Caption: Workflow for Crystal Structure Analysis using XRPD and Rietveld Refinement.

Protocol: Rietveld Refinement of Diarylide Orange Pigment XRPD Data

Rationale: Rietveld refinement is a powerful computational method that fits a calculated theoretical diffraction pattern to the experimental data.[13][14] By adjusting parameters of the structural model (like atomic positions) and instrumental parameters, it minimizes the difference between the calculated and observed patterns, thereby validating and refining the crystal structure.[14][15]

-

Data Collection: Collect high-quality XRPD data with good counting statistics over a broad angular range (e.g., 2θ from 5° to 50°). Use a zero-background sample holder to minimize background noise.[16]

-

Initial Model: An initial structural model is required. This can be obtained from:

-

Software: Utilize specialized Rietveld software (e.g., TOPAS, GSAS-II, FullProf).

-

Refinement Steps (A Self-Validating System):

-

Step A (Initial Fit): Start by refining only the scale factor and background parameters. The background can be modeled using a polynomial function.

-

Step B (Lattice Parameters): Refine the unit cell parameters. This should significantly improve the fit at the peak positions.

-

Step C (Profile Parameters): Refine the peak shape parameters (e.g., using a Pseudo-Voigt function) to model the peak broadening from both instrumental and sample effects (like crystallite size).

-

Step D (Atomic Parameters): If the fit is good, cautiously begin to refine atomic coordinates and isotropic displacement parameters (thermal motion). For organic pigments, it is often wise to use a "rigid body" refinement, where the molecule's geometry is constrained and only its position and orientation in the unit cell are refined.

-

-

Validation: The trustworthiness of the refinement is assessed using numerical figures of merit and visual inspection:

-

R-factors (Rwp, Rp): These weighted-profile (Rwp) and unweighted-profile (Rp) R-factors quantify the disagreement between the calculated and observed data. Lower values indicate a better fit.

-

Goodness of Fit (GoF or χ²): This value should approach 1.0 for an excellent refinement.

-

Difference Plot: A plot of the difference between the observed and calculated intensities should be a flat line with random noise, showing no un-modeled peaks or systematic errors.[16]

-

Case Study: Structure of C.I. Pigment Orange 13

Pigment Orange 13 (PO13) is a diarylide pigment derived from 3,3'-dichlorobenzidine.[19] Its crystal structure has been a subject of detailed investigation, revealing the existence of multiple polymorphs (α and β phases).[20]

A crystallographic study of the β phase of PO13 was successfully performed using single-crystal X-ray analysis on a tiny needle-like crystal.[20] In contrast, the α phase presented with severe stacking disorder, making SC-XRD unsuitable. Its structure was ultimately solved using a combination of three-dimensional electron diffraction and lattice-energy minimization calculations, a testament to the power of combining experimental techniques with computational modeling.[20]

The table below summarizes the key crystallographic data for the β phase of PO13.

| Parameter | Value for C.I. Pigment Orange 13 (β phase) |

| Chemical Formula | C₃₂H₂₄Cl₂N₈O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell a (Å) | 33.137 |

| Unit Cell b (Å) | 14.425 |

| Unit Cell c (Å) | 12.127 |

| Volume (ų) | 5797 |

| Z (Molecules/cell) | 8 |

| Tautomeric Form | Hydrazone |

| Data sourced from Gorelik et al. (2023).[20] |

This data confirms that in the solid state, PO13 adopts the hydrazone tautomeric form. The molecule itself is nearly planar, a conformation driven by efficient crystal packing.[20]

Polymorphism and its Impact on Pigment Properties

The existence of different polymorphs, like the α and β phases of PO13, has profound implications for the pigment's application properties. The way molecules pack together influences everything from the shade of orange to the pigment's ability to withstand heat and solvents.

Caption: Impact of Polymorphism on Diarylide Orange Pigment Properties.

Conclusion

The structural analysis of diarylide orange pigments is a critical discipline that bridges fundamental crystallography with applied materials science. Moving beyond simple color measurement to a deep understanding of the solid-state architecture allows for precise control over a pigment's performance characteristics. While Single-Crystal X-ray Diffraction remains the gold standard for absolute structure determination, the practical analysis of commercial pigments relies heavily on X-ray Powder Diffraction coupled with robust computational methods like Rietveld refinement. By employing the systematic, self-validating workflows outlined in this guide, researchers can effectively characterize these important industrial colorants, troubleshoot production issues, and engineer novel pigments with tailored, superior properties for advanced applications.

References

- Vertex AI Search. (2026). How does the crystal form of Pigment Red 8 affect its properties? - Blog - Geecolor.

- Radboud Repository. Crystal Structure and Morphology Prediction of Organic Pigments.

- Gorelik, T. E., et al. (2023). Analysis of diffuse scattering in electron diffraction data for the crystal structure determination of Pigment Orange 13, C32H24Cl2N8O2. PubMed Central.

- Wikipedia. Diarylide pigment.

- Various Authors. (2025).

- Mihajlović, L. P., et al. (2022). Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds.

- Wikipedia. Pigment Orange 13.

- Barrow, M. J., et al. (2002). The crystal structure of C.I. Pigment Yellow 12.

- Google Patents. EP0790282B1 - Polymorph of a yellow diarylide pigment.

- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.

- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.

- YouTube. (2024). How to grow crystals for single crystal X-ray diffraction experiments?

- ResearchGate. (2020).

- MyScope Training.

- Wikipedia. Rietveld refinement.

- YouTube. (2022). Diffraction Lecture 25: Rietveld Refinements.